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Compound of Interest

4-Chloro-5-methoxy-6-
Compound Name:

methylpyrimidine
CAS No.: 1739-60-2
Cat. No.: B1432576

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-5-methoxy-6-
methylpyrimidine (CAS 1739-60-2), a specialized heterocyclic building block critical in the
development of kinase inhibitors, agrochemicals, and nucleotide analogs.[1] Distinguished by
its electron-rich 5-methoxy substituent adjacent to the reactive 4-chloro electrophile, this
scaffold offers unique steric and electronic properties that modulate the reactivity of
nucleophilic aromatic substitutions (

)-[1]

This document details the physicochemical profile, validated synthesis pathways, and
application workflows for this compound, designed for medicinal chemists and process
engineers requiring high-purity intermediates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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The compound is characterized by a pyrimidine core substituted at the 4, 5, and 6 positions.[2]
[3] The 5-methoxy group acts as an electron-donating group (EDG), which slightly deactivates
the C4 position toward nucleophilic attack compared to unsubstituted pyrimidines, allowing for
higher selectivity in multi-step functionalizations.

Table 1: Chemical Specifications

Property Specification
IUPAC Name 4-Chloro-5-methoxy-6-methylpyrimidine
CAS Number 1739-60-2

Molecular Formula

Molecular Weight 158.58 g/mol
SMILES CC1=C(OC)C(Cl)=NC=N1
Appearance White to off-white crystalline solid

Soluble in DCM, DMSO, Methanol; Sparingly

Solubility ]

soluble in water

-20°C, Hygroscopic, Inert Atmosphere
Storage i

(Argon/Nitrogen)
Purity Standard (HPLC)

Synthesis & Manufacturing Protocol
Retrosynthetic Analysis

The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine is classically achieved via the
chlorination of its hydroxy tautomer, 5-methoxy-6-methylpyrimidin-4-ol.[1] The hydroxy
precursor is constructed through a condensation cyclization between formamidine acetate and
ethyl 2-methoxy-3-oxobutanoate.

Reaction Mechanism & Workflow
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The transformation relies on the Vilsmeier-Haack-type activation of the pyrimidinol oxygen by
phosphoryl chloride (

), converting the hydroxyl group into a good leaving group (dichlorophosphate), followed by
nucleophilic displacement by chloride.

Diagram 1: Synthesis Pathway
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Caption: Cyclization of precursors followed by chlorodehydration to yield the target pyrimidine.

Experimental Protocol (Bench Scale)
Step 1: Synthesis of 5-Methoxy-6-methylpyrimidin-4-ol

» Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium
ethoxide (2.5 eq), Ethanol (anhydrous).

e Procedure:
o Dissolve sodium ethoxide in ethanol at 0°C.

Add formamidine acetate and stir for 30 min.

[¢]

[¢]

Dropwise add ethyl 2-methoxy-3-oxobutanoate.[1]

[e]

Reflux for 6—~12 hours until TLC indicates consumption of starting material.

o

Concentrate in vacuo, dissolve residue in water, and acidify to pH 4 with HCI to precipitate
the pyrimidinol.
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o Filter and dry the white solid.[3]
Step 2: Chlorination to 4-Chloro-5-methoxy-6-methylpyrimidine
o Reagents: 5-Methoxy-6-methylpyrimidin-4-ol (1.0 eq),

(excess, solvent/reagent), N,N-Dimethylaniline (catalytic).[1]

e Procedure:

[e]

Place the pyrimidinol in a round-bottom flask under Argon.
o Add

(approx. 5-10 vol) and catalytic N,N-dimethylaniline.

o Heat to reflux (105°C) for 3—4 hours. Monitor by LCMS (aliquot quenched in MeOH).

o Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring
(Exothermic!).

o Extraction: Neutralize with

and extract with Dichloromethane (
).

o Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAcC).

Applications in Drug Discovery[3]

This scaffold is a "privileged structure” in medicinal chemistry. The 4-chloro position is highly
susceptible to

reactions, allowing for the rapid generation of libraries.

Functionalization Logic
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e C4 Position (Cl): Primary site for nucleophilic attack by amines, thiols, or alkoxides. Used to

attach pharmacophores.[4]

o C5 Position (OMe): Provides metabolic stability and hydrogen bond acceptance. Can be

deprotected to a hydroxyl group (using

) for further derivatization.

o C6 Position (Me): Steric handle; restricts rotation in the binding pocket of target proteins

(e.g., kinases).

Diagram 2: Divergent Application Workflow
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Caption: Divergent synthesis routes transforming the core scaffold into bioactive motifs.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological screening, the following QC parameters

must be met.

Table 2: QC Protocol
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Method Expected Signal / Criteria

2.45 (s, 3H,

), 3.85 (s, 3H,
1H NMR (DMSO-d6)

), 8.60 (s, 1H,

)-[1]

LC-MS (ESH+) (Characteristic 3:1 Chlorine isotope pattern).[1]

HPLC Purity Area Under Curve (254 nm).

No peaks for
Residual Solvents
or Dichloromethane.

Safety & Handling (MSDS Summary)

Hazard Classification:
» Acute Toxicity: Oral (Category 4).[5]

o Skin/Eye Irritation: Causes severe skin burns and eye damage (due to potential hydrolysis to
HCI if impure) or irritation as the pure compound.

o Sensitizer: Potential skin sensitizer.[1]

Handling Protocols:

Engineering Controls: Always handle inside a fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.[1]

Deactivation: Treat waste with dilute NaOH to neutralize any potential hydrolyzable chlorides

before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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